1-Naphthalen-1-ylmethyl-piperazinehydrochloride structure and properties
1-Naphthalen-1-ylmethyl-piperazinehydrochloride structure and properties
[1]
Executive Summary
1-Naphthalen-1-ylmethyl-piperazine hydrochloride (also known as NMP or 1-(1-Naphthylmethyl)piperazine ) is a significant chemosensitizing agent primarily utilized in microbiology and infectious disease research.[1] Distinct from its phenylpiperazine analog (1-NP) which targets serotonin receptors, NMP functions as a broad-spectrum Efflux Pump Inhibitor (EPI) .[1] It is capable of reversing multidrug resistance (MDR) in Gram-negative bacteria by blocking Resistance-Nodulation-Division (RND) family transporters, thereby restoring susceptibility to antibiotics such as fluoroquinolones and chloramphenicol.[1]
This guide details the chemical profile, synthesis protocols, and pharmacological mechanisms of NMP-HCl, providing researchers with a self-validating framework for its application in drug discovery.
Chemical Profile & Identification
Nomenclature and Structure
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IUPAC Name: 1-(naphthalen-1-ylmethyl)piperazine hydrochloride[1]
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Common Name: 1-(1-Naphthylmethyl)piperazine (NMP)[1][2][3][4]
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Molecular Formula: C₁₅H₁₈N₂[1][2] · xHCl (typically monohydrochloride or dihydrochloride)[1][5]
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Molecular Weight: 226.32 g/mol (Free Base) + 36.46 g/mol (per HCl)[1]
Structural Distinction: It is critical to distinguish NMP from 1-(1-Naphthyl)piperazine (1-NP) .[1]
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NMP (Target): Contains a methylene bridge (-CH₂-) between the naphthalene ring and the piperazine.[1] Activity: Efflux Pump Inhibition.[3][4][6]
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1-NP: Direct bond between naphthalene and piperazine.[1][7] Activity: Serotonin (5-HT) receptor agonist/antagonist.[1][7]
Physical Properties
| Property | Value (Free Base / HCl Salt) |
| Appearance | White to off-white crystalline powder (HCl salt) |
| Solubility | Free Base: Soluble in organic solvents (CHCl₃, DMSO).[1] Insoluble in water.HCl Salt: Soluble in water, methanol, DMSO. |
| Melting Point | 63–67 °C (Free Base) / >240 °C (HCl Salt, decomp) |
| pKa | ~9.05 (Secondary amine), ~5.6 (Tertiary amine) |
| Stability | Hygroscopic (Salt); Store under desiccant at -20°C. |
Synthesis & Manufacturing Protocol
Reaction Logic
The synthesis utilizes a nucleophilic substitution (alkylation) strategy.[1] 1-(Chloromethyl)naphthalene acts as the electrophile, reacting with excess piperazine.[1]
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Why Excess Piperazine? To prevent the formation of the bis-alkylated byproduct (1,4-bis(naphthalen-1-ylmethyl)piperazine).[1]
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Salt Formation: The hydrochloride salt is generated to enhance water solubility and stability for biological assays.[1]
Step-by-Step Protocol
Reagents:
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1-(Chloromethyl)naphthalene (1.0 eq)[1]
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Piperazine (anhydrous) (5.0 eq)[1]
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Ethanol (Solvent)[1]
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HCl in Diethyl Ether or Isopropanol (2M)[1]
Workflow:
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Alkylation: Dissolve anhydrous piperazine (5 eq) in refluxing ethanol.
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Addition: Dropwise add 1-(Chloromethyl)naphthalene (1 eq) dissolved in ethanol to the refluxing piperazine solution over 30 minutes.
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Reflux: Maintain reflux for 3–5 hours. Monitor consumption of alkyl halide via TLC (System: DCM/MeOH 9:1).
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Work-up:
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Evaporate ethanol under reduced pressure.
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Resuspend residue in water and extract with Dichloromethane (DCM) or Chloroform.[1]
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Wash organic layer with water to remove excess unreacted piperazine.[1]
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Dry organic layer over anhydrous Na₂SO₄ and concentrate to yield the NMP Free Base (oil or low-melting solid).[1]
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Salt Formation:
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Dissolve the free base in a minimal amount of dry ethanol or diethyl ether.
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Add HCl solution (in ether or isopropanol) dropwise with stirring at 0°C.
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A white precipitate (NMP-HCl) will form immediately.[1]
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Filter the solid, wash with cold ether, and dry under vacuum.
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Synthesis Flow Diagram
Caption: Synthesis pathway from chloromethylnaphthalene to NMP hydrochloride salt.
Pharmacological Context: Efflux Pump Inhibition[3][4][6]
Mechanism of Action
NMP acts as a "chemosensitizer" by inhibiting bacterial efflux pumps, specifically the RND (Resistance-Nodulation-Division) superfamily (e.g., AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa).[1]
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Normal State: Bacteria expel antibiotics (like tetracyclines and fluoroquinolones) via the efflux pump, conferring resistance.
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With NMP: NMP binds to the transporter protein (likely the AcrB subunit), competitively or non-competitively blocking the channel. This increases the intracellular concentration of the antibiotic, restoring its bactericidal activity.
Biological Activity Data[1][3][4][6][7][8][9]
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MIC Reduction: NMP reduces the Minimum Inhibitory Concentration (MIC) of levofloxacin and ethidium bromide by 4- to 16-fold in MDR E. coli isolates.[1]
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Membrane Effects: At high concentrations (>100 mg/L), NMP may exhibit intrinsic membrane-destabilizing effects, which contributes to its toxicity profile.[1]
Mechanism Diagram
Caption: NMP blocks the RND efflux pump, preventing antibiotic extrusion and restoring efficacy.[1][3][4]
Handling & Safety (SDS Summary)
Signal Word: WARNING
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Hazard Statements:
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Precautions:
References
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Schumacher, A. et al. (2006).[1] "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli."[1][3][4][6] Journal of Antimicrobial Chemotherapy. Link
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Bohnert, J. A.[1] & Kern, W. V. (2005).[1] "Selected arylpiperazines are potent inhibitors of multidrug efflux pumps in Escherichia coli."[1] Antimicrobial Agents and Chemotherapy.[1][3][6] Link[1]
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PubChem Compound Summary. "1-(1-Naphthylmethyl)piperazine."[1] National Center for Biotechnology Information.[1] Link
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Cohn, et al. (2011).[1] "Broad-spectrum restoration of antibiotic activity in Staphylococcus aureus." Journal of Medicinal Chemistry. (Cited for general EPI context).
Sources
- 1. 1-(1-Naphthyl)piperazine | C14H16N2 | CID 1342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 6. Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
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